(E)-3-(2-(1-Chloro-2-oxopropyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(2-(1-Chloro-2-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with a chloro-oxopropyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(1-Chloro-2-oxopropyl)phenyl)acrylic acid typically involves the reaction of 2-(1-chloro-2-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(1-Chloro-2-oxopropyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
(E)-3-(2-(1-Chloro-2-oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-(1-Chloro-2-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-(1-Bromo-2-oxopropyl)phenyl)acrylic acid
- (E)-3-(2-(1-Iodo-2-oxopropyl)phenyl)acrylic acid
- (E)-3-(2-(1-Fluoro-2-oxopropyl)phenyl)acrylic acid
Uniqueness
(E)-3-(2-(1-Chloro-2-oxopropyl)phenyl)acrylic acid is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromo, iodo, and fluoro analogs, which may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C12H11ClO3 |
---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
3-[2-(1-chloro-2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11ClO3/c1-8(14)12(13)10-5-3-2-4-9(10)6-7-11(15)16/h2-7,12H,1H3,(H,15,16) |
InChI Key |
MJDGIJKLGHPGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1C=CC(=O)O)Cl |
Origin of Product |
United States |
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